N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
“N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms . The pyrazole ring in this compound is substituted with dimethyl and phenyl groups .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzothiadiazole group, which is a heterocyclic compound containing sulfur and nitrogen atoms .Scientific Research Applications
Organic Synthesis and Mechanistic Studies
Research has shown interest in the synthesis of novel compounds with pyrazole and benzothiadiazole scaffolds due to their potential in creating biologically active molecules. For instance, studies have focused on the unexpected reactions of pyrazolotriazine derivatives with thiourea, showcasing mechanisms such as ANRORC rearrangement and N-formylation, which could be relevant to the synthesis pathways involving similar structures (Ledenyova et al., 2018).
Antimicrobial and Antioxidant Applications
Novel analogs incorporating benzothiazole and pyrazole units have demonstrated promising antibacterial and antioxidant activities. For example, compounds synthesized from pyrazol-5-one derivatives have shown significant antibacterial effects against strains like Staphylococcus aureus and Bacillus subtilis, alongside notable antioxidant properties (Palkar et al., 2017). This suggests that compounds with similar structures may also exhibit potent antimicrobial and antioxidant activities, highlighting their potential in medicinal chemistry and pharmacology.
Anticancer Research
Compounds incorporating the pyrazole and benzothiadiazole motifs have been evaluated for their anticancer activities. Research into novel pyrazolopyrimidines derivatives, for example, revealed their potential as anticancer and anti-5-lipoxygenase agents, indicating that such structures could be beneficial in developing new cancer therapeutics (Rahmouni et al., 2016).
Chemical Sensor Development
The study of pyrazoline derivatives linked to benzothiazole has also contributed to the development of fluorescent chemosensors. These compounds have been explored for detecting metal ions, such as Cu2+, Fe3+, and Fe2+, showcasing the potential of such molecular frameworks in creating sensitive and selective sensors for environmental and biological applications (Asiri et al., 2019).
Antimycobacterial Agents
The design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives with modifications including pyrazole and benzothiadiazole units have led to compounds with considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This underscores the potential of such compounds in addressing the need for new antimycobacterial agents (Lv et al., 2017).
Mechanism of Action
Future Directions
Pyrazole derivatives, including this compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their versatile structure makes them valuable scaffolds in the synthesis of bioactive chemicals . Therefore, future research may focus on exploring new synthetic strategies and applications for these compounds.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-19(15-6-4-3-5-7-15)14(2)25(22-13)11-10-21-20(26)16-8-9-17-18(12-16)24-27-23-17/h3-9,12H,10-11H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYIAJNFWJUTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC3=NSN=C3C=C2)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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